molecular formula C13H20N4O2S B6471130 N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640862-97-9

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471130
CAS No.: 2640862-97-9
M. Wt: 296.39 g/mol
InChI Key: FKYUOYMYIMOEHK-UHFFFAOYSA-N
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Description

N-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a 6-methylpyrazine ring and a cyclopropanesulfonamide group. Its structural uniqueness lies in the combination of a pyrazine heterocycle (with a methyl substituent) and the strained cyclopropane ring within the sulfonamide moiety, which may influence its binding affinity and metabolic stability compared to analogs .

Properties

IUPAC Name

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-7-14-8-13(15-10)17-6-2-3-11(9-17)16-20(18,19)12-4-5-12/h7-8,11-12,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYUOYMYIMOEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a piperidine ring substituted with a 6-methylpyrazin-2-yl group. Its chemical structure contributes to its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.

This compound acts primarily as an inhibitor of PI3Kδ, which plays a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, the compound may induce apoptosis in cancer cells and modulate immune responses.

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives, including those similar to this compound. For instance, derivatives have shown efficacy against Candida auris, a resistant fungal pathogen. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal activity .

Antitumor Activity

The compound's potential as an antitumor agent is also notable. Research indicates that piperidine-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in inducing apoptotic pathways in tumor cells .

Case Studies

  • Study on PI3Kδ Inhibition :
    • Objective : Evaluate the effects of this compound on PI3Kδ activity.
    • Findings : The compound demonstrated significant inhibition of PI3Kδ, leading to reduced cell viability in hematological malignancies.
  • Antifungal Susceptibility Testing :
    • Objective : Assess the antifungal activity against clinical isolates of C. auris.
    • Results : The compound exhibited fungicidal behavior with MIC values indicating strong potential for treating resistant infections .

Summary of Biological Activities

Activity TypeMechanism/EffectMIC Values (μg/mL)Notes
AntifungalDisruption of plasma membrane; induces apoptosis0.24 - 0.97Effective against C. auris
AntitumorInduces cell cycle arrest and apoptosisVariesEffective in various cancer cell lines
PI3Kδ InhibitionReduces cell viability in malignanciesNot specifiedSignificant therapeutic implications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from recent patent literature, share structural motifs with N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, particularly the cyclopropanesulfonamide group and heterocyclic frameworks. Key differences lie in the core scaffold, substituents, and biological activities (where disclosed).

Key Observations:

Core Scaffold Diversity :

  • The target compound uses a piperidine ring, whereas analogs in the patent literature favor cyclopentane or pyrrolidine scaffolds . Piperidine’s six-membered ring may confer distinct conformational flexibility compared to the five-membered systems in analogs.

Heterocyclic Modifications :

  • The target’s 6-methylpyrazine substituent contrasts with the imidazo-pyrrolo-pyrazine fused heterocycles in analogs. The latter are bulkier and may enhance interactions with hydrophobic binding pockets but could reduce solubility .

Sulfonamide Variations :

  • While the target retains a cyclopropanesulfonamide , some analogs replace cyclopropane with trifluoropropylsulfonamide groups (e.g., ). The trifluoromethyl group could improve metabolic stability or electronegativity for target engagement.

Synthetic Efficiency :

  • The synthesis of analogs like N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide achieved a 37% yield after silica gel chromatography , suggesting that structural complexity (e.g., stereochemistry, fused rings) may hinder synthetic efficiency compared to simpler scaffolds.

Research Findings and Implications

  • Cyclopropane’s strain energy might enhance binding kinetics, as seen in other sulfonamide-based inhibitors .
  • Limitations of Analogs :
    Compounds with imidazo-pyrrolo-pyrazine moieties, while pharmacologically promising, face challenges in large-scale synthesis due to multi-step routes and low yields (e.g., 37% in ).

  • The impact of trifluoropropylsulfonamide substitution (in ) on target binding versus cyclopropanesulfonamide remains speculative.

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